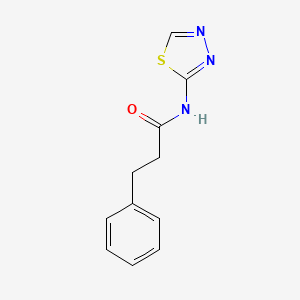![molecular formula C19H18N2O B5702992 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)
5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that is widely used in the treatment of schizophrenia. Clozapine is a potent antipsychotic agent that has been shown to be effective in treating patients who have not responded to other antipsychotic medications. The purpose of
作用機序
Clozapine works by blocking the dopamine receptors in the brain. It also blocks the serotonin, histamine, and norepinephrine receptors. This action helps to reduce the symptoms of schizophrenia and other psychiatric disorders. Clozapine is unique in that it has a lower affinity for dopamine receptors than other antipsychotic medications, which is believed to contribute to its effectiveness in treating treatment-resistant schizophrenia.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and norepinephrine in the brain. It also has an effect on the immune system, with studies showing that it can reduce inflammation in the body. Clozapine has also been shown to have an effect on the cardiovascular system, with studies showing that it can reduce the risk of heart disease in patients with schizophrenia.
実験室実験の利点と制限
One of the advantages of using 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine in lab experiments is that it has a low affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. It is also effective in treating treatment-resistant schizophrenia, which makes it a useful tool for studying the underlying mechanisms of schizophrenia. However, one of the limitations of using 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine in lab experiments is that it can have a number of side effects, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions for research on 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine. One area of research is the development of new antipsychotic medications that have a similar mechanism of action to 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine but with fewer side effects. Another area of research is the development of new treatments for treatment-resistant schizophrenia, which could help to improve the lives of patients who have not responded to other treatments. Additionally, there is a need for more research on the long-term effects of 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine on the brain and body, as well as its potential use in other psychiatric disorders.
Conclusion:
In conclusion, 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine, or 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine, is a potent antipsychotic medication that has been shown to be effective in treating treatment-resistant schizophrenia and other psychiatric disorders. Its mechanism of action involves blocking the dopamine, serotonin, histamine, and norepinephrine receptors in the brain. While it has a number of advantages as a tool for studying the underlying mechanisms of schizophrenia, it also has a number of limitations due to its side effects. There are a number of future directions for research on 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine, including the development of new antipsychotic medications and treatments for treatment-resistant schizophrenia.
合成法
The synthesis of 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine with N-tert-butoxycarbonylpyrrolidine in the presence of a base. This reaction produces 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine as the final product. The synthesis of 5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine is a relatively simple process that can be carried out in a laboratory setting.
科学的研究の応用
Clozapine has been extensively studied for its antipsychotic properties. It has been shown to be effective in treating positive symptoms of schizophrenia such as delusions and hallucinations, as well as negative symptoms such as apathy and social withdrawal. Clozapine has also been used to treat other psychiatric disorders such as bipolar disorder and treatment-resistant depression.
特性
IUPAC Name |
benzo[b][1]benzazepin-11-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-19(20-13-5-6-14-20)21-17-9-3-1-7-15(17)11-12-16-8-2-4-10-18(16)21/h1-4,7-12H,5-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGTWBCNSNJJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-dibenzo[b,f]azepin-5-yl(pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)






![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
